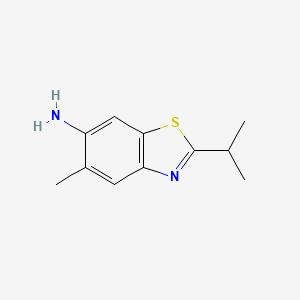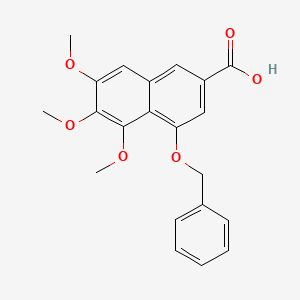
2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)- is a complex organic compound with the molecular formula C21H20O6 and a molecular weight of 368.3799 . This compound is known for its unique structure, which includes a naphthalene ring substituted with methoxy and phenylmethoxy groups. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)- typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, which are then subjected to various chemical reactions to introduce the methoxy and phenylmethoxy groups.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to meet the demand for high-quality material. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for research and commercial applications .
化学反应分析
Types of Reactions
2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the naphthalene ring.
Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: These reactions typically involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
科学研究应用
2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)- is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .
相似化合物的比较
Similar Compounds
2-Naphthalenecarboxylic acid: A simpler derivative without the methoxy and phenylmethoxy groups.
5,6,7-Trimethoxy-2-naphthoic acid: Lacks the phenylmethoxy group.
4-(Benzyloxy)-5,6,7-trimethoxy-2-naphthoic acid: Similar structure but with different substituents.
Uniqueness
The uniqueness of 2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C21H20O6 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
5,6,7-trimethoxy-4-phenylmethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C21H20O6/c1-24-17-10-14-9-15(21(22)23)11-16(18(14)20(26-3)19(17)25-2)27-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,22,23) |
InChI 键 |
OHXSKAQNYZOEFO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=CC(=CC(=C2C(=C1OC)OC)OCC3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate](/img/structure/B13937088.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-7-chloro-2,4-dimethyl-1,3-benzodioxole-5-carboxylic acid](/img/structure/B13937092.png)
![7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-](/img/structure/B13937099.png)
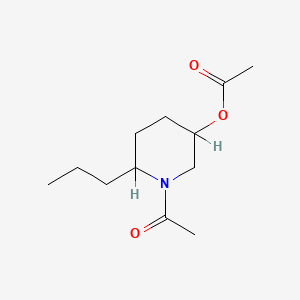
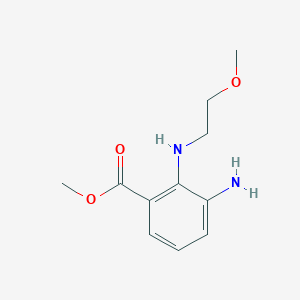
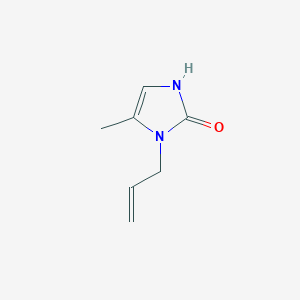
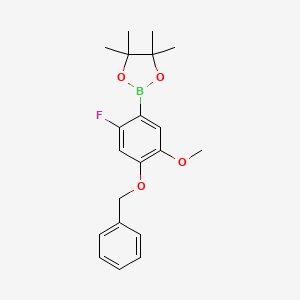
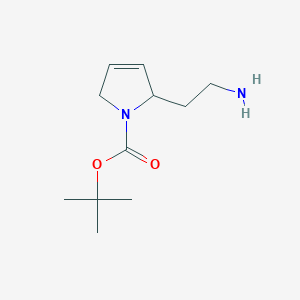
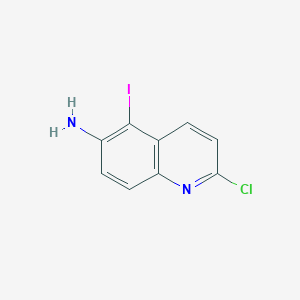


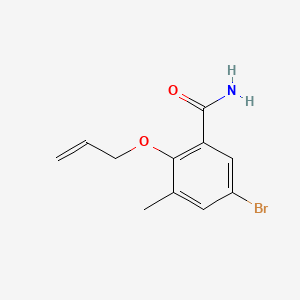
![tert-butyl N-[(3-hydroxyphenyl)methylideneamino]carbamate](/img/structure/B13937173.png)
